molecular formula C17H16N2O3 B2517588 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 99139-82-9

2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2517588
CAS RN: 99139-82-9
M. Wt: 296.326
InChI Key: VGFXYQLUUQZTIX-UHFFFAOYSA-N
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Description

The compound 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a derivative of tetrahydroquinoline, which is a structural motif found in various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives involves multi-step chemical reactions. For instance, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was obtained through a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2, as described in the first paper . This suggests that similar catalytic and cyclization strategies could potentially be applied to synthesize 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-ring system with nitrogen as part of the ring. The X-ray powder diffraction (XRPD) data for a related compound showed crystallization in an orthorhombic system, which indicates that derivatives of tetrahydroquinoline can form well-ordered crystalline structures . This information can be useful for understanding the crystalline nature of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.

Chemical Reactions Analysis

The chemical reactivity of tetrahydroquinoline derivatives can be inferred from their functional groups. For example, the presence of a methoxy group can influence the electronic properties of the molecule and its interactions with biological targets . The iodination reaction described in the second paper, where a tributylstannyl precursor was used for radiolabeling, indicates that halogenation reactions can be performed on these derivatives . This could be relevant for the modification of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide for potential imaging or therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The presence of substituents such as methoxy groups can affect the lipophilicity, solubility, and overall pharmacokinetic profile of these compounds . The high cell growth inhibition activity of a related compound suggests that the tetrahydroquinoline derivatives can have significant biological activities, which may also be expected for the compound .

Scientific Research Applications

Sigma Receptor Binding Studies

Compounds structurally related to 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been synthesized and evaluated for their binding affinity to sigma receptors. Sigma receptors are implicated in several biological processes, including cancer cell proliferation and neurodegeneration. For instance, [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, a similar compound, showed high affinity for sigma-2 receptors, indicating its potential as a ligand for studying these receptors in vitro (Xu et al., 2005).

Diagnostic Imaging Applications

Derivatives of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been explored for their application in diagnostic imaging, particularly in positron emission tomography (PET) imaging of solid tumors. Fluorine-18 labeled benzamide analogs, similar in structure to the compound , have demonstrated high tumor uptake and suitable tumor/background ratios in biodistribution studies, making them promising candidates for imaging the sigma2 receptor status of solid tumors (Tu et al., 2007).

Synthetic Pathways and Chemical Properties

Research into the chemical properties and synthetic pathways of compounds like 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide contributes to the broader understanding of their scientific applications. Studies have delved into the practical synthesis and characterization of related compounds, providing insights into their chemical behavior and potential modifications to enhance their biological activity or imaging capabilities (Shirasaka et al., 1990).

Mechanism of Action

properties

IUPAC Name

2-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-15-5-3-2-4-13(15)17(21)18-12-7-8-14-11(10-12)6-9-16(20)19-14/h2-5,7-8,10H,6,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFXYQLUUQZTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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